REACTION_CXSMILES
|
[CH3:1]C([O-])(C)C.[Na+].[CH3:7][C:8]1[S:9][CH:10]=[CH:11][C:12]=1[CH2:13][CH2:14][OH:15].CI>C1COCC1.CC(OC)(C)C>[CH3:1][O:15][CH2:14][CH2:13][C:12]1[CH:11]=[CH:10][S:9][C:8]=1[CH3:7] |f:0.1|
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Name
|
|
Quantity
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3.56 g
|
Type
|
reactant
|
Smiles
|
CC=1SC=CC1CCO
|
Name
|
|
Quantity
|
2.34 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at rt for 1 h the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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was added the
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Type
|
WASH
|
Details
|
washed with 0.5M HCl (50 mL), 0.1M Na2S2O3 (50 mL) and 10% brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted with TBME (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
affording 3.78 g (96.7%, GC 96.0%) crude product as a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was used without purification in the next step
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |